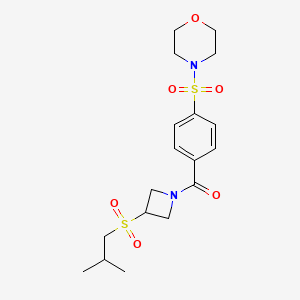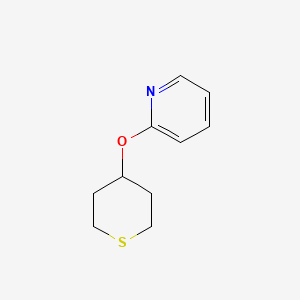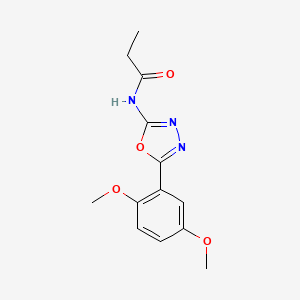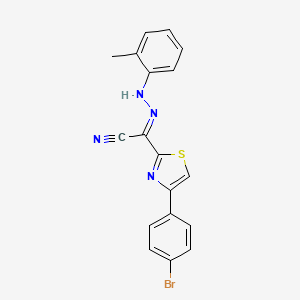
(3-(Isobutylsulfonyl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and the type of chemical reactions it undergoes. It may also include information about its physical and chemical properties such as melting point, boiling point, solubility, and reactivity .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The process often involves the reaction of simpler starting materials (reagents) in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the types of atoms in the molecule and their arrangement .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can provide information about the compound’s reactivity and stability, and can also help to predict how the compound might behave under different conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its phase (solid, liquid, gas), melting point, boiling point, density, solubility, and chemical stability. These properties can be determined through a variety of laboratory tests .Scientific Research Applications
Overview
Biochemical Pathways and Therapeutic Effects
Compounds with complex biochemical interactions offer potential therapeutic effects through modulation of cellular pathways. For instance, research on 4-phenylbutyric acid (4-PBA) reveals its role as a chemical chaperone that prevents misfolded protein aggregation and alleviates endoplasmic reticulum stress, highlighting its potential in treating diseases related to protein misfolding and cellular stress responses (Kolb et al., 2015). Similarly, chlorogenic acid (CGA) demonstrates a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities, suggesting its use in managing various metabolic and neurodegenerative disorders (Naveed et al., 2018).
Cellular Mechanisms and Molecular Interactions
Understanding the molecular interactions and cellular mechanisms of compounds provides insights into their potential applications. The study of synthetic cannabinoid UR-144 and its observed effects on human body showcases the importance of analyzing compound interactions at the molecular level to assess their impact on health (Adamowicz et al., 2017). Similarly, the exploration of antioxidant activity through various analytical methods underscores the significance of determining the molecular basis of compounds' effects on oxidative stress and related pathologies (Munteanu & Apetrei, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6S2/c1-14(2)13-27(22,23)17-11-19(12-17)18(21)15-3-5-16(6-4-15)28(24,25)20-7-9-26-10-8-20/h3-6,14,17H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWYDIYGJIBZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-chloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2650481.png)
![N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide](/img/structure/B2650482.png)
![Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2650483.png)


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2650488.png)
![(Z)-ethyl 4-((4-((6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2650490.png)


![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2650496.png)
![2-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2650497.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2650502.png)
